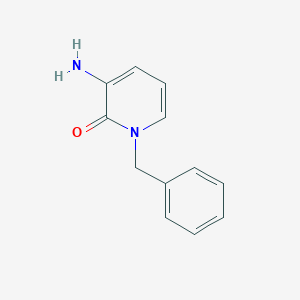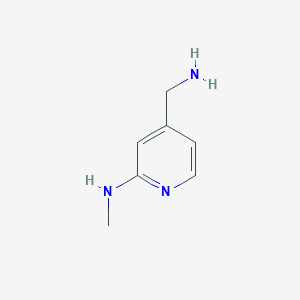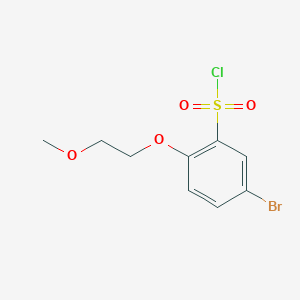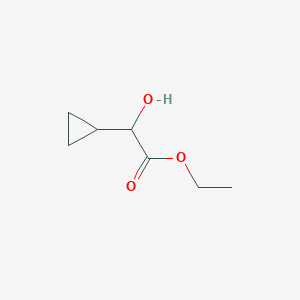
Ethyl 2-cyclopropyl-2-hydroxyacetate
Vue d'ensemble
Description
Ethyl 2-cyclopropyl-2-hydroxyacetate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.168 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclopropyl-2-hydroxyacetate consists of a cyclopropyl group (a three-membered carbon ring), an ethyl group (a two-carbon chain), and a hydroxyacetate group (which contains a hydroxyl group and a carbonyl group)^ .Applications De Recherche Scientifique
Organic Synthesis Building Blocks
Ethyl 2-cyclopropyl-2-hydroxyacetate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of cyclopropyl groups into more complex molecules, which can significantly alter the chemical and physical properties of the resulting compounds. This compound is particularly useful in the synthesis of densely substituted cyclopropyl azoles, amines, and ethers .
Asymmetric Catalysis
In the field of asymmetric catalysis, Ethyl 2-cyclopropyl-2-hydroxyacetate can be employed to generate chiral centers. The cyclopropyl group can induce strain in ring systems, which is a valuable trait for promoting enantioselective reactions. This can lead to the production of enantiomerically pure compounds essential for pharmaceutical applications .
Medicinal Chemistry
The compound’s cyclopropyl moiety is a common feature in many biologically active molecules. It can be used to create analogs of natural products or drugs, potentially leading to new therapeutic agents with improved efficacy and safety profiles. The introduction of the cyclopropyl group can also influence the molecule’s interaction with biological targets .
NMR Spectroscopy Studies
Ethyl 2-cyclopropyl-2-hydroxyacetate can be used as a standard in NMR spectroscopy to study the properties of cyclopropyl-containing compounds. Its unique chemical shifts can serve as a reference for identifying similar structures in unknown samples .
HPLC and LC-MS Method Development
This compound can be utilized in the development of analytical methods for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). Researchers can use it to optimize conditions for the separation and detection of cyclopropyl derivatives in complex mixtures .
Chemical Education
Due to its interesting chemical properties, Ethyl 2-cyclopropyl-2-hydroxyacetate can be used in educational settings to demonstrate concepts such as ring strain, stereoisomerism, and the effects of substituents on chemical reactivity. It provides a practical example for students learning about organic chemistry .
Reference Material for Proficiency Testing
As a compound with well-defined purity and characteristics, Ethyl 2-cyclopropyl-2-hydroxyacetate can serve as a reference material in proficiency testing for laboratories. It helps in ensuring the accuracy and reliability of chemical analyses performed in various research and industrial settings .
Development of New Synthetic Methodologies
Researchers can explore new synthetic routes using Ethyl 2-cyclopropyl-2-hydroxyacetate as a starting material. Its reactivity can lead to the discovery of novel reactions and processes that can be applied to the synthesis of other cyclopropyl-containing compounds .
Propriétés
IUPAC Name |
ethyl 2-cyclopropyl-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6(8)5-3-4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPCONMBPLSHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185387-66-9 | |
| Record name | ethyl 2-cyclopropyl-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)

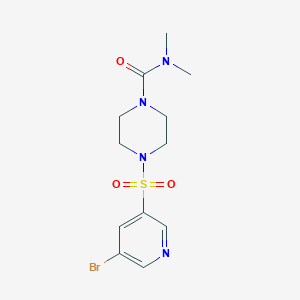

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)




